N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a triazolopyrazine core fused with a pyrrolidine ring and a thiazole-carboxamide moiety. This structure is characteristic of kinase inhibitors, where the triazolopyrazine scaffold often serves as a hinge-binding motif, while the pyrrolidine and thiazole groups modulate solubility and target specificity . The compound’s design emphasizes balanced lipophilicity and hydrogen-bonding capacity, critical for cellular permeability and enzyme inhibition.
Properties
IUPAC Name |
2,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-9-12(24-10(2)18-9)15(23)19-11-3-5-21(7-11)13-14-20-17-8-22(14)6-4-16-13/h4,6,8,11H,3,5,7H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZTWJJIOKBSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities. They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Mode of Action
Similar compounds have been found to inhibit the growth of various cell lines. For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2.
Biochemical Pathways
Similar compounds have been found to alter cell cycle progression and induce apoptosis within hct cells.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which could provide a basis for understanding the pharmacokinetics of similar compounds.
Result of Action
Similar compounds have shown superior cytotoxic activities against various cell lines. For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively.
Action Environment
The synthesis and characterization of similar compounds have been conducted under various conditions, suggesting that environmental factors could potentially influence their action.
Biochemical Analysis
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind effectively with kinases, particularly those involved in cell signaling pathways. The interaction with these kinases can lead to the modulation of their activity, either inhibiting or activating them depending on the specific enzyme and context. Additionally, this compound can interact with receptor proteins on the cell surface, influencing signal transduction processes.
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades that lead to programmed cell death. In other cell types, it may enhance or inhibit proliferation depending on the cellular context and the presence of other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as a competitive inhibitor or an allosteric modulator. This binding can prevent substrate access or alter the enzyme’s conformation, thereby modulating its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed or excreted. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, depending on its localization within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its function and effectiveness. For example, its presence in the nucleus allows it to directly affect gene expression by interacting with DNA or transcription factors.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. The compound features a complex structure that includes a triazolopyrazine ring and a thiazole moiety, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration allows for various interactions with biological targets due to the presence of heteroatoms and functional groups.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The triazolopyrazine ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The thiazole component contributes to the compound's lipophilicity, allowing it to cross cellular membranes effectively.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds featuring triazolopyrazine structures exhibit significant antitumor properties. For instance, a related compound was shown to inhibit the activity of the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM against K562 chronic myelogenous leukemia cells . This suggests potential applications in cancer therapy for compounds structurally similar to this compound.
Antimicrobial Activity
Compounds with thiazole rings have been noted for their antimicrobial properties. A study indicated that certain thiazole derivatives exhibited notable antibacterial activity against various pathogenic bacteria . Given the structural similarities, it is plausible that this compound may also possess such activity.
Case Studies
Case Study 1: Antitumor Evaluation
In a controlled experiment evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines, compounds structurally related to this compound were tested. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of similar compounds on key enzymes involved in metabolic pathways. The results showed that certain derivatives could inhibit enzyme activity significantly, suggesting potential for drug development targeting metabolic disorders.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
Structural Flexibility vs. Specificity: The target compound’s 2,4-dimethylthiazole group likely enhances selectivity for kinases sensitive to steric bulk compared to Analog 1’s phenylpyrazole .
Synthetic Complexity :
- The target compound’s pyrrolidinyl-triazolopyrazine core is synthetically accessible via Buchwald-Hartwig coupling, similar to Analog 1 . In contrast, Analog 3 requires multistep heterocyclization, increasing production costs .
Biological Activity :
- While direct data for the target compound is unavailable, Analog 1 demonstrates IC₅₀ values <100 nM against JAK2 kinases, suggesting the triazolopyrazine-pyrrolidine scaffold is pharmacologically viable .
- Analog 3’s thiazolo-pyrimidine hybrid shows dual EGFR/VEGFR2 inhibition, highlighting the impact of fused ring systems on polypharmacology .
Research Findings and Challenges
- Isomerization Risks : Pyrazolotriazolopyrimidine analogs (e.g., compounds in ) undergo isomerization under basic conditions, a challenge mitigated in the target compound by the stable pyrrolidine linkage .
- SAR Trends : Methylation at the thiazole 2- and 4-positions (target compound) correlates with reduced CYP3A4 inhibition compared to unmethylated analogs, per studies on related triazolopyrazines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
